molecular formula C8H6Cl3NO2 B8488022 5-Aminoisophthaloyl Chloride Hydrogen Chloride

5-Aminoisophthaloyl Chloride Hydrogen Chloride

Cat. No. B8488022
M. Wt: 254.5 g/mol
InChI Key: UXGQRKOSDGKFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264543

Procedure details

To a 500 ml resin kettle with a stainless egg beater type stirrer fitted with a nitrogen inlet and CaSO4 tube outlet was added 200 ml of NMP and 15.6 g of CaCl2. It was warmed with until all of the salt dissolved. The resin kettle was immersed in an ice bath, and was stirred for 30 min in the ice bath to ensure low temperature. To this was added 6.76 g of 5-aminoisophthaloyl chloride and then the ice bath was removed, and stirring was continued for 2 hrs. The solution was poured into water in a blender, and a white opaque precipitate was formed. The precipitate was collected by filtration after the solution was centrifuged at 13,000 rpm for 4 hours. After air drying 6.0 g of the product was obtained. NMR and TGA analysis indicated that NMP was still present. 1H NMR (d-DMF): 8.0,8.5, 8.55, 8.65, 8.95, 11.1. 13C NMR (d-DMF): 122.8, 123.8, 124.3, 124.6, 125.0, 125.6, 125.7, 126.2, 132.8, 136.5, 136.7, 140.9, 166.2, 167.5. GPC molecular weight in DMAc/LiBr/H3PO4 /THF: Mn=46,000, PD=2.53 (against polystyrene standard).
[Compound]
Name
resin
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-aminoisophthaloyl chloride
Quantity
6.76 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
DMAc LiBr H3PO4 THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN1C(=O)CCC1.[Cl-].[Cl-].[Ca+2].[NH2:11][C:12]1[CH:13]=[C:14]([C:21]([Cl:23])=[O:22])[CH:15]=[C:16]([CH:20]=1)[C:17]([Cl:19])=[O:18]>CC(N(C)C)=O.[Li+].[Br-].OP(O)(O)=O.C1COCC1>[ClH:19].[NH2:11][C:12]1[CH:20]=[C:16]([C:17]([Cl:19])=[O:18])[CH:15]=[C:14]([CH:13]=1)[C:21]([Cl:23])=[O:22] |f:1.2.3,5.6.7.8.9,10.11|

Inputs

Step One
Name
resin
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
15.6 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5-aminoisophthaloyl chloride
Quantity
6.76 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Step Six
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
DMAc LiBr H3PO4 THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C.[Li+].[Br-].OP(=O)(O)O.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was warmed with until all of the salt
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The resin kettle was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
The solution was poured into water in a blender
CUSTOM
Type
CUSTOM
Details
a white opaque precipitate was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration after the solution
WAIT
Type
WAIT
Details
was centrifuged at 13,000 rpm for 4 hours
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After air drying 6.0 g of the product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.